8-Bromo-3-methyl-1H-purine-2,6(3H,7H)-dione
Overview
Description
8-Bromo-3-methyl-1H-purine-2,6(3H,7H)-dione is a chemical compound that belongs to the purine family It is a derivative of xanthine, characterized by the presence of a bromine atom at the 8th position and a methyl group at the 3rd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves the bromination of 3-methylxanthine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or chloroform. The reaction conditions often require controlled temperatures to ensure selective bromination at the 8th position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the bromination process. Purification of the final product is achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
8-Bromo-3-methyl-1H-purine-2,6(3H,7H)-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis to yield different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like ammonia or primary amines in solvents such as ethanol or water.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution Products: Depending on the nucleophile, products like 8-amino-3-methyl-1H-purine-2,6(3H,7H)-dione can be formed.
Oxidation Products: Oxidized derivatives of the purine ring.
Hydrolysis Products: Various hydrolyzed forms of the compound.
Scientific Research Applications
8-Bromo-3-methyl-1H-purine-2,6(3H,7H)-dione has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting purinergic receptors.
Biochemical Research: The compound serves as a probe to study enzyme interactions and metabolic pathways involving purines.
Industrial Applications: It is utilized in the development of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 8-Bromo-3-methyl-1H-purine-2,6(3H,7H)-dione involves its interaction with purinergic receptors and enzymes that metabolize purines. The bromine atom at the 8th position and the methyl group at the 3rd position influence the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, including those related to cellular signaling and metabolism.
Comparison with Similar Compounds
Similar Compounds
3-Methylxanthine: Lacks the bromine atom at the 8th position.
8-Bromoxanthine: Lacks the methyl group at the 3rd position.
Caffeine (1,3,7-Trimethylxanthine): Contains additional methyl groups at the 1st and 7th positions.
Uniqueness
8-Bromo-3-methyl-1H-purine-2,6(3H,7H)-dione is unique due to the specific substitution pattern of the bromine and methyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for targeted research and applications.
Properties
IUPAC Name |
8-bromo-3-methyl-7H-purine-2,6-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN4O2/c1-11-3-2(8-5(7)9-3)4(12)10-6(11)13/h1H3,(H,8,9)(H,10,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTEQVEJOXGBDGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)NC(=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50364285 | |
Record name | 8-Bromo-3-methyl-1H-purine-2,6(3H,7H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50364285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93703-24-3 | |
Record name | 8-Bromo-3-methyl-1H-purine-2,6(3H,7H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50364285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-BROMO-3-METHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of using 8-Bromo-3-methyl-xanthine in the synthesis of Linagliptin?
A1: The research paper describes a novel, simplified method for synthesizing Linagliptin []. 8-Bromo-3-methyl-xanthine is a crucial starting material in this process. It reacts with 1-bromo-2-butyne, followed by a reaction with 2-chloro-4-methyl-quinazoline in a one-pot synthesis. This efficient approach bypasses intermediate purification steps, directly yielding a key Linagliptin intermediate: 8-bromo-7-(2-butyn-1-yl)-3,7-dihydro-3-methyl-1-[(4-methyl-2-quinazolinyl)methyl]-1H-purine-2,6-dione. This intermediate is then reacted with (R)-3-aminopiperidine dihydrochloride to produce Linagliptin. This streamlined approach offers advantages in terms of operational simplicity and improved yield of the key intermediate, contributing to a more efficient and cost-effective synthesis of Linagliptin [].
Q2: Are there alternative synthetic routes to Linagliptin that do not use 8-Bromo-3-methyl-xanthine?
A2: While the provided research focuses on a specific synthetic route using 8-Bromo-3-methyl-xanthine [], it's important to note that alternative synthetic pathways for Linagliptin likely exist. Exploration of different starting materials, reagents, and reaction conditions is common in organic chemistry to optimize synthesis for factors like yield, purity, cost, and environmental impact. A comprehensive literature search in chemistry journals and patent databases would be necessary to identify and compare alternative synthetic routes for Linagliptin.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.